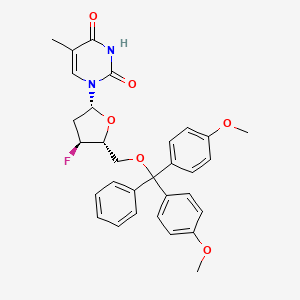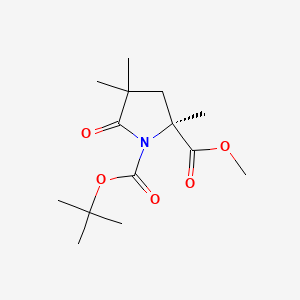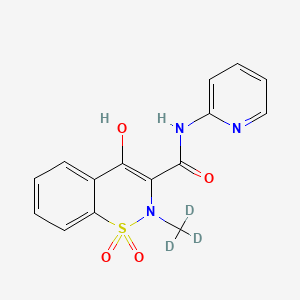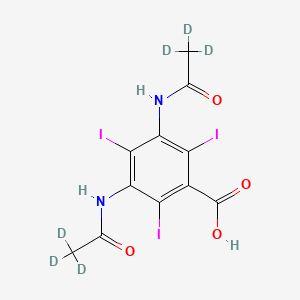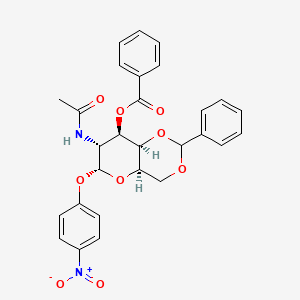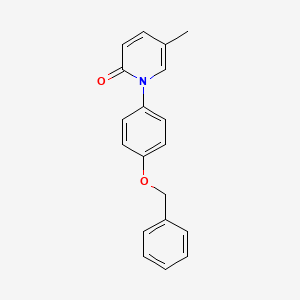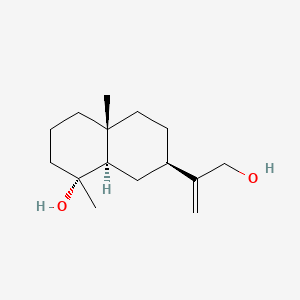
Ilicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ilicol is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a versatile molecule that can participate in a wide range of chemical reactions, making it valuable in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ilicol can be synthesized through several methods, including direct hydration of alkenes, hydroboration-oxidation, and the reduction of carbonyl compounds. One common laboratory method involves the hydration of ethene using steam under pressure in the presence of phosphoric acid . This method yields a dilute solution of this compound, which can be concentrated through distillation.
Industrial Production Methods
In industrial settings, this compound is often produced via the hydration of ethene, similar to laboratory methods but on a much larger scale. This process involves high temperatures and pressures, and the use of catalysts such as phosphoric acid to achieve high conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
Ilicol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrogen halides (e.g., HCl, HBr) are used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, carboxylic acids, alkanes, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ilicol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ilicol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, an electrophile in oxidation reactions, and a reducing agent in reduction reactions. These interactions are mediated by its hydroxyl group, which can form hydrogen bonds and participate in various chemical transformations .
Comparación Con Compuestos Similares
Ilicol can be compared with other similar compounds such as ethanol, propanol, and butanol. While all these compounds share the hydroxyl functional group, this compound is unique in its specific reactivity and applications. For example:
Ethanol: Commonly used as a solvent and in alcoholic beverages.
Propanol: Used in disinfectants and as a solvent.
Butanol: Employed in the production of butyl acetate and as a solvent in various industrial processes
This compound stands out due to its specific chemical properties and the breadth of its applications in different scientific and industrial fields.
Propiedades
IUPAC Name |
(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMARCXQAHOJNRB-KBUPBQIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
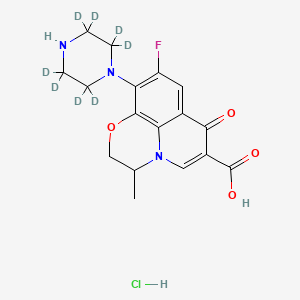
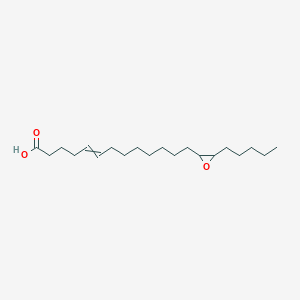
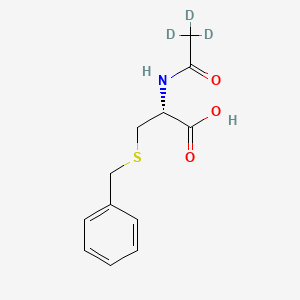
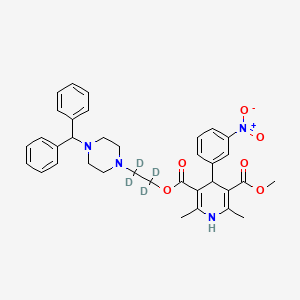
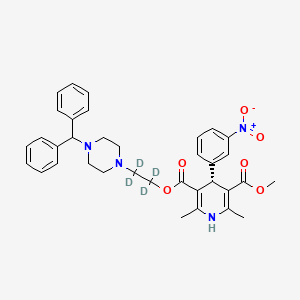
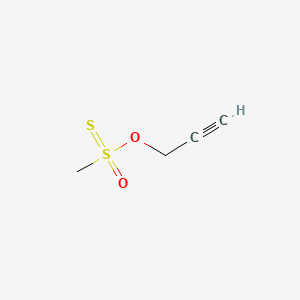
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563763.png)
